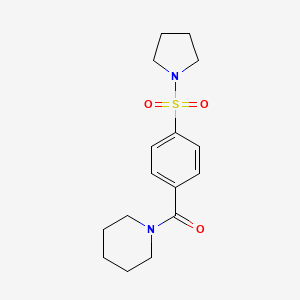

Piperidyl 4-(pyrrolidinylsulfonyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enamine Chemistry

Studies on the reaction of enamino ketones, derived from acetylacetone and secondary amines including piperidine and pyrrolidine, with aryl isocyanates have been conducted. These reactions produce 1:2 adducts, leading to 3,5-diarylcarbamoyl derivatives in the presence of phenyl, p-chlorophenyl, and p-tolyl isocyanate. Such research highlights the application of piperidyl and pyrrolidinyl groups in the synthesis of complex organic compounds and their potential for generating novel chemical entities with specific functions (Tsuge & Inaba, 1973).

Metal-Catalyzed Synthesis

The regioselective synthesis of piperidinones through metal-catalyzed ring expansion-carbonylation reactions demonstrates the utility of these compounds in organometallic chemistry. Cobalt and ruthenium carbonyl catalysis facilitates the novel rearrangement of heterocyclic nitrogen ketones to lactams, showcasing the significance of piperidyl ketones as intermediates in synthesizing complex cyclic compounds with high yields (Wang & Alper, 1992).

Anion Binding Properties

Research involving the synthesis of calix[4]pyrroles from p-hydroxyacetophenone and pyrrole, leading to derivatives with deep cavities and fixed walls, indicates the relevance of pyrrolidinyl and phenyl groups in creating molecules with specific anion binding properties. These molecules show a varied affinity for small anions, indicating the potential for developing selective sensors or extraction agents (Anzenbacher et al., 1999).

Catalytic Asymmetric Synthesis

The asymmetric 1,4-addition of organoboronic acids catalyzed by rhodium complexes using phenylboronic acid and alpha,beta-unsaturated ketones illustrates the application of piperidyl phenyl ketones in catalytic asymmetric synthesis. This process highlights the use of piperidyl ketones in developing chiral catalysts for stereoselective chemical reactions (Hayashi et al., 2002).

Mécanisme D'action

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the condensation of amines with either aldehydes or ketones and with the further reduction of the imine group, also known as reductive amination, is one of the commonly used methods of C-N bond formation .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The physicochemical parameters of piperidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential effects.

Propriétés

IUPAC Name |

piperidin-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(17-10-2-1-3-11-17)14-6-8-15(9-7-14)22(20,21)18-12-4-5-13-18/h6-9H,1-5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBIAYAVMQDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2969004.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)

![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2969011.png)

![N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2969012.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)

![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)